molecular formula C15H13NO3 B170493 4-[(2-methylbenzoyl)amino]benzoic Acid CAS No. 108166-22-9

4-[(2-methylbenzoyl)amino]benzoic Acid

Cat. No.: B170493
CAS No.: 108166-22-9
M. Wt: 255.27 g/mol
InChI Key: BSPKKSHJCXDTIA-UHFFFAOYSA-N
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Description

4-[(2-methylbenzoyl)amino]benzoic acid is an organic compound with the chemical formula C15H13NO3. It is a white solid with a melting point of about 148-150 degrees Celsius. This compound is slightly soluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane . It is often used as an intermediate in organic synthesis and as an important starting material in the preparation of other organic compounds .

Preparation Methods

The preparation of 4-[(2-methylbenzoyl)amino]benzoic acid can generally be achieved by reacting benzoyl chloride with methylaniline under basic conditions . The reaction equation is as follows: [ \text{benzoyl chloride} + \text{methylaniline} + \text{base} \rightarrow \text{this compound} ]

In industrial production, this reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .

Chemical Reactions Analysis

4-[(2-methylbenzoyl)amino]benzoic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 4-[(2-methylbenzoyl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

4-[(2-methylbenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(7-9-12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPKKSHJCXDTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469507
Record name 4-[(2-methylbenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108166-22-9
Record name 4-[(2-methylbenzoyl)amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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